Papyriferic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-[[(3R,5R,8R,9R,10R,12R,13R,14R,17S)-12-acetyloxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O8/c1-20(36)41-22-18-24-32(6)14-12-25(42-28(39)19-27(37)38)30(2,3)23(32)11-16-33(24,7)34(8)15-10-21(29(22)34)35(9)17-13-26(43-35)31(4,5)40/h21-26,29,40H,10-19H2,1-9H3,(H,37,38)/t21-,22+,23-,24+,25+,26+,29-,32-,33+,34+,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVAVWQAAQFUOP-GNYBQDBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C3(CCC(C(C3CCC2(C4(C1C(CC4)C5(CCC(O5)C(C)(C)O)C)C)C)(C)C)OC(=O)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@]3(CC[C@H](C([C@@H]3CC[C@]2([C@]4([C@H]1[C@H](CC4)[C@@]5(CC[C@@H](O5)C(C)(C)O)C)C)C)(C)C)OC(=O)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000018 | |
| Record name | 3-{[12-(Acetyloxy)-25-hydroxy-20,24-epoxydammaran-3-yl]oxy}-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78782-15-7 | |
| Record name | Dammarane-3,12,25-triol, 20,24-epoxy-, 12-acetate 3-(hydrogen propanedioate), (3α,12β,24R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78782-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[12-(Acetyloxy)-25-hydroxy-20,24-epoxydammaran-3-yl]oxy}-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Detailed Research Findings and Data
Enzyme Inhibition Studies
Studies have investigated the direct impact of papyriferic acid on SDH activity. Kinetic analysis revealed that papyriferic acid acts as an uncompetitive inhibitor of SDH, binding to the enzyme-substrate complex. This mode of action differs from that of malonate, a known competitive inhibitor of SDH nih.gov. The hydrolysis product of papyriferic acid, betulafolienetriol oxide, was found to be inactive on SDH nih.gov.
Table 1: Inhibition of Succinate Dehydrogenase (SDH) by Papyriferic Acid
| Enzyme Source | Ki Value (µM) | Species Tested | Reference |
| SDH | 25–45 | Ox, Rabbit, Rat | nih.gov |
Note: Ki values represent the inhibition constants, indicating the potency of papyriferic acid's inhibitory effect on SDH.
Ecological Impact of Papyriferic Acid Concentration
The concentration of papyriferic acid in birch plants directly correlates with herbivore feeding behavior. For example, in Betula resinifera, the concentration of papyriferic acid decreases by approximately 96% from the juvenile to the mature growth stage uchicago.edu. This substantial reduction in the deterrent compound corresponds to a more than 250-fold increase in the consumption rate of mature birch shoots by snowshoe hares in choice experiments uchicago.edu. This finding highlights the critical role of papyriferic acid in mediating plant defense against herbivory throughout a plant's life cycle.
Table 2: Papyriferic Acid Concentration and Herbivore Consumption
| Plant Species | Developmental Stage | Papyriferic Acid Concentration Change | Relative Consumption Rate by Snowshoe Hares | Reference |
| Betula resinifera | Juvenile to Mature | Decreased by 96% | Increased by 250-fold | uchicago.edu |
Papyriferic Acid Derivatives and Potential Applications
Research has also explored the modification of papyriferic acid to develop new compounds with enhanced or altered biological activities. Notably, derivatives of papyriferic acid have been synthesized and evaluated for their ability to reverse multidrug resistance (MDR) in cancer cells bris.ac.uk. While papyriferic acid itself did not significantly enhance the cytotoxicity of colchicine (B1669291) against MDR human cancer cells (KB-C2), certain derivatives showed potent MDR-reversing effects, comparable to established agents like verapamil (B1683045) bris.ac.uk. These findings suggest a promising research direction for papyriferic acid in medicinal chemistry.
Compound Names Mentioned
Papyriferic acid
Betulafolienetriol oxide
Methyl papyriferate
3-O-malonyl-epiocotillol-II
3-O-methylmalonyl-epiocotillol-II
Platyphylloside
Betulin
Betulinic acid
Papyriferoside A
Isotopic Labeling Techniques for Precursor Tracing
Isotopic labeling is a fundamental technique employed in biochemistry and plant science to elucidate metabolic pathways by tracking the flow of atoms through a series of enzymatic reactions nih.govwikipedia.org. This method involves the substitution of one or more atoms within a precursor molecule with a stable or radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) wikipedia.orgsymeres.com.
Methodology and Application: When these isotopically labeled precursors are supplied to the producing organism, such as birch trees or their cell cultures, the labeled atoms are incorporated into the target molecule and its biosynthetic intermediates following the natural metabolic routes nih.govbiorxiv.org. The passage of these labeled compounds can then be monitored using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the natural and isotopically enriched forms of molecules nih.govwikipedia.orgsymeres.com.
For papyriferic acid, a triterpene, potential precursors derived from primary metabolism would include acetyl-CoA, mevalonate (B85504), or intermediates of the squalene (B77637) biosynthetic pathway csun.edulibretexts.org. Feeding ¹³C-labeled acetate (B1210297) or mevalonate to birch plants could, in principle, allow researchers to trace the carbon skeleton's assembly into the triterpene structure of papyriferic acid. By analyzing the distribution of ¹³C labels in the final papyriferic acid molecule and any isolated intermediates, the sequence of enzymatic steps and the origin of specific carbon atoms can be determined nih.govbiorxiv.org.
Current Status for Papyriferic Acid: While isotopic labeling is a powerful tool for understanding plant secondary metabolism, specific published studies detailing the application of these techniques to trace the precursors of papyriferic acid biosynthesis in birch species were not identified in the provided search results. Future research could leverage these methods to map the precise biosynthetic route and identify key enzymes involved in papyriferic acid production.
Genetic Perturbation and Mutant Strain Analysis in Producing Organisms
Genetic perturbation and the analysis of mutant strains are crucial for identifying and characterizing the genes and enzymes responsible for the biosynthesis of secondary metabolites nih.govnih.govfrontiersin.org. This approach involves altering the genetic makeup of the producing organism to observe the impact on the production of the target compound.
Methodology and Application: In plants, genetic perturbation can involve techniques such as gene knockout (disruption), gene silencing (e.g., using RNA interference or CRISPR-Cas9), or the overexpression of specific genes. By creating mutant strains where a particular gene is inactivated or its activity is altered, researchers can determine if that gene plays a role in the biosynthetic pathway. For instance, if a gene encoding a putative squalene cyclase is knocked out, and papyriferic acid production ceases, it provides strong evidence for that gene's involvement nih.govfrontiersin.org.
The identification of genes involved in papyriferic acid biosynthesis would likely focus on enzymes known to be critical in triterpene metabolism, such as squalene cyclases, oxidosqualene cyclases, and subsequent modifying enzymes like hydroxylases or acyltransferases. These candidate genes could be identified through genomic sequencing of birch species, followed by functional characterization.
Challenges and Current Status for Papyriferic Acid: Genetic manipulation in tree species like birch presents significant challenges compared to model plants such as Arabidopsis thaliana. These challenges include long generation times, difficulties in genetic transformation and regeneration of whole plants from transformed cells, and complex genome structures nih.govfrontiersin.org. Consequently, targeted genetic studies specifically aimed at dissecting the papyriferic acid biosynthetic pathway in birch are not readily available in the scientific literature based on the provided search results. Establishing genetic tools and resources for birch species would be a prerequisite for such investigations.
In Vitro Enzymatic Assays and Pathway Reconstitution
In vitro enzymatic assays and pathway reconstitution are powerful methods for confirming the function of isolated enzymes and understanding the biochemical mechanisms of metabolic pathways nih.govnih.govrsc.org. These techniques involve purifying suspected enzymes and testing their catalytic activity with specific substrates under controlled laboratory conditions.
Enzymology of Papyriferic Acid's Action: The most extensively characterized enzymatic interaction involving papyriferic acid is its potent inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) researchgate.netnih.gov.
Assay and Findings: In vitro studies utilized mitochondrial preparations from the livers of ox, rabbit, and rat to assess the effect of papyriferic acid on SDH activity researchgate.netnih.gov. These assays revealed that papyriferic acid acts as an uncompetitive inhibitor of SDH, binding to the enzyme-substrate complex rather than the free enzyme. Kinetic analyses indicated that this inhibition likely occurs at the ubiquinone binding sites of Complex II researchgate.netnih.gov. The inhibition constants (K(iEIS)) were found to be in the range of 25-45 µM across the species tested, demonstrating significant potency. Furthermore, papyriferic acid showed selectivity, as it did not affect malate (B86768) dehydrogenase activity researchgate.netnih.gov. The hydrolysis product of papyriferic acid, betulafolienetriol oxide, was found to be inactive against SDH nih.gov.
Pathway Reconstitution for Biosynthesis: While the inhibitory action of papyriferic acid on SDH is well-characterized through in vitro assays, the specific enzymes responsible for its biosynthesis within birch trees have not yet been identified or reconstituted in vitro nih.govnih.govrsc.org. A complete reconstitution of the papyriferic acid biosynthetic pathway would require the isolation and purification of enzymes such as squalene cyclases, oxidosqualene cyclases, and any subsequent modifying enzymes (e.g., hydroxylases, esterases) that convert squalene into papyriferic acid. These purified enzymes would then be tested with appropriate substrates (e.g., squalene, malonyl-CoA) to demonstrate the stepwise formation of papyriferic acid in vitro. Future research efforts aimed at identifying the genes encoding these enzymes in birch species could pave the way for such in vitro studies, providing a deeper understanding of the biochemical logic underlying papyriferic acid production.
Data Tables
Table 1: Enzyme Inhibition by Papyriferic Acid
| Enzyme Affected | Mechanism of Inhibition | K(iEIS) Range (µM) | Species Tested (Liver Mitochondria) | Selectivity (Unaffected Enzyme) |
| Succinate Dehydrogenase (SDH) | Uncompetitive | 25 - 45 | Ox, Rabbit, Rat | Malate Dehydrogenase |
Table 2: Common Stable Isotopes for Metabolic Tracing in Biosynthetic Studies
| Isotope | Symbol(s) | Detection Methods | Typical Applications in Biosynthesis |
| Deuterium (Hydrogen-2) | ²H, D | MS, NMR | Precursor tracing, studying kinetic isotope effects symeres.com |
| Carbon-13 | ¹³C | MS, NMR | Tracing carbon skeletons (e.g., ¹³C-glucose), pathway mapping nih.govsymeres.com |
| Nitrogen-15 | ¹⁵N | MS, NMR | Tracing nitrogen incorporation, proteomics symeres.com |
List of Compounds Mentioned
Acetyl-CoA
Betulafolienetriol oxide
Carbon-13 (¹³C)
Deuterium (²H, D)
Dimethylallyl pyrophosphate (DMAPP)
Eicosapentaenoic acid (EPA)
Farnesyl pyrophosphate (FPP)
Geranylgeranyl pyrophosphate (GGPP)
Isopentenyl pyrophosphate (IPP)
L-lysine
Malate dehydrogenase
Malonyl-CoA
Mevalonate
Nitrogen-15 (¹⁵N)
N-acetylneuraminic acid (Neu5Ac)
Papyriferic acid (PA)
Polyunsaturated fatty acids (PUFAs)
Squalene
Succinate dehydrogenase (SDH)
5-HT (Serotonin)
Biological Mechanisms of Papyriferic Acid Activity
Mechanism of Succinate (B1194679) Dehydrogenase Inhibition by Papyriferic Acid
The primary molecular target of papyriferic acid is succinate dehydrogenase (SDH), an enzyme complex also known as mitochondrial complex II. researchgate.netnih.govscispace.com This enzyme plays a crucial role in both the citric acid cycle and the electron transport chain, two fundamental pathways for cellular energy production. mdpi.com
Kinetic Analysis of Enzyme Inhibition: Uncompetitive Mechanism
Kinetic studies have revealed that papyriferic acid inhibits succinate dehydrogenase through an uncompetitive mechanism. researchgate.netnih.govnih.gov This means that the inhibitor, papyriferic acid, does not bind to the free enzyme. Instead, it binds exclusively to the enzyme-substrate (ES) complex, which is formed when succinate, the natural substrate, is bound to the active site of SDH. nih.gov This binding of papyriferic acid to the ES complex forms an inactive enzyme-substrate-inhibitor (ESI) complex, thereby preventing the enzyme from catalyzing the conversion of succinate to fumarate. researchgate.netnih.gov
The uncompetitive nature of this inhibition is a key characteristic that distinguishes it from other types of enzyme inhibition. For instance, in competitive inhibition, the inhibitor competes with the substrate for the same active site on the enzyme. libretexts.org The uncompetitive mechanism of papyriferic acid suggests a more complex interaction with the enzyme, one that is dependent on the initial binding of the substrate. researchgate.net
Kinetic analyses performed on liver mitochondria from various species, including ox, rabbit, and rat, have consistently demonstrated this uncompetitive inhibition pattern. nih.gov The inhibition constant (KiEIS), which represents the concentration of inhibitor required to produce half-maximum inhibition, has been determined to be in the range of 25 to 45 µM across these species, indicating a potent inhibitory effect. researchgate.netnih.gov Further studies on SDH from snowshoe hares, mice, and rats also confirmed the uncompetitive inhibitory action of papyriferic acid. usda.gov
| Species | Inhibition Mechanism | Inhibition Constant (KiEIS) (µM) |
|---|---|---|
| Ox | Uncompetitive | 25 - 45 |
| Rabbit | Uncompetitive | 25 - 45 |
| Rat | Uncompetitive | 25 - 45 (study 1), 106.7 ± 1.4 (study 2) |
| Snowshoe Hare | Uncompetitive | 54.2 ± 6.3 |
| Mouse | Uncompetitive | 74.8 ± 2.2 |
Molecular Modeling and Predicted Binding Sites on Mitochondrial Complex II
To elucidate the structural basis of this inhibition, molecular modeling studies have been conducted. These computational analyses predict that papyriferic acid does not bind to the succinate-binding site on the SDHA subunit of complex II. researchgate.netnih.gov Instead, the models suggest that papyriferic acid binds to the ubiquinone (Coenzyme Q) binding sites within complex II. researchgate.netscispace.comnih.gov
Specificity of Papyriferic Acid's Enzymatic Interaction: Differentiation from Malonate
The inhibitory action of papyriferic acid on succinate dehydrogenase is highly specific. researchgate.netnih.gov A key point of differentiation is its mechanism compared to that of malonate, a classic competitive inhibitor of SDH. nih.govlibretexts.org Malonate, being structurally similar to succinate, directly competes for the same active site on the enzyme. libretexts.orgatamankimya.com In contrast, papyriferic acid's uncompetitive mechanism, involving binding to the enzyme-substrate complex at a different site, highlights a distinct mode of action. researchgate.netnih.gov
Furthermore, studies have shown that papyriferic acid is selective for succinate dehydrogenase. nih.gov For instance, the activity of another mitochondrial enzyme, malate (B86768) dehydrogenase, remains unaffected by the presence of papyriferic acid. researchgate.netnih.gov This selectivity underscores the specific nature of the interaction between papyriferic acid and its target, mitochondrial complex II. The hydrolysis product of papyriferic acid, betulafolienetriol oxide, has also been shown to be inactive against SDH, indicating that the intact molecule is required for its inhibitory effect. researchgate.netnih.gov
Cellular Bioenergetic Impact of Papyriferic Acid
The inhibition of succinate dehydrogenase by papyriferic acid has profound consequences for cellular energy metabolism. researchgate.netnih.gov By targeting a central enzyme in both the citric acid cycle and the electron transport chain, papyriferic acid disrupts the primary pathways for ATP production. mdpi.com
Disruption of Mitochondrial Energy Metabolism and Electron Transport Chain
The primary consequence of SDH inhibition by papyriferic acid is the disruption of the mitochondrial electron transport chain. researchgate.netnih.gov The electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that are responsible for generating the vast majority of cellular ATP through a process called oxidative phosphorylation. pressbooks.pub By blocking electron flow at complex II, papyriferic acid effectively short-circuits this process. researchgate.netmdpi.com
Cellular Responses to Papyriferic Acid-Mediated Metabolic Stress
The disruption of mitochondrial energy metabolism by papyriferic acid induces a state of metabolic stress within the cell. Cells possess intricate signaling pathways to detect and respond to such stress. While direct studies on the specific cellular responses to papyriferic acid-mediated metabolic stress are limited, general cellular responses to mitochondrial dysfunction and energy deficits are well-documented.
Comparative Pharmacological Responses to Papyriferic Acid Across Organisms
The physiological impact of papyriferic acid is not uniform across the biological spectrum. Organisms exhibit a range of responses, largely dictated by the susceptibility of their metabolic enzymes and their inherent ability to prevent the compound from reaching its molecular target. These differences underscore the co-evolutionary dynamics between plants producing such defensive compounds and the herbivores that consume them.
Interspecies Variation in Succinate Dehydrogenase Susceptibility to Papyriferic Acid
Papyriferic acid functions as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain. researchgate.netnih.gov However, the degree of this inhibition varies between species. Research has demonstrated that papyriferic acid inhibits SDH in a dose-dependent manner across different mammalian species, including the snowshoe hare, ox, rabbit, and rat. researchgate.netusda.gov
Kinetic analyses of mitochondrial preparations from the livers of ox, rabbit, and rat revealed that papyriferic acid is a potent inhibitor, with the inhibition constant (KiEIS) ranging from 25 to 45 µM in these species. researchgate.netnih.gov The mechanism of inhibition is uncompetitive, meaning papyriferic acid binds to the enzyme-substrate complex rather than the active site for succinate. nih.govnih.gov This is in contrast to the competitive inhibition observed with malonic acid. usda.gov Molecular modeling suggests that papyriferic acid interacts with the ubiquinone binding sites of SDH (Complex II). researchgate.netnih.gov
Notably, studies have shown that SDH from the snowshoe hare (Lepus americanus) is more susceptible to inhibition by papyriferic acid when compared to the enzyme from mice and rats. usda.gov This heightened sensitivity in a species that naturally encounters this compound in its diet of birch twigs highlights the direct selective pressure exerted by this plant secondary metabolite. researchgate.netusda.gov The intact molecular structure of papyriferic acid is crucial for its activity; its hydrolysis product, betulafolienetriol oxide, shows no inhibitory effect on SDH. researchgate.netnih.gov
Table 1: Comparative Dose-Dependent Inhibition of Succinate Dehydrogenase (SDH) by Papyriferic Acid (PA) Across Species
The following table illustrates the concentration-dependent effect of papyriferic acid on the apparent maximum velocity (Vmaxapp) of the SDH enzyme in different animal species. A decrease in Vmaxapp indicates enzyme inhibition.
| Species | PA Concentration (µM) | Vmaxapp (nmol/min/mg protein) |
| Snowshoe Hare | 0 | 15.1 ± 1.1 |
| 10 | 10.9 ± 1.0 | |
| 40 | 8.8 ± 0.6 | |
| 80 | 6.7 ± 0.5 | |
| Mouse | 0 | 13.9 ± 1.1 |
| 10 | 12.1 ± 0.7 | |
| 40 | 10.2 ± 0.6 | |
| 80 | 8.5 ± 0.4 | |
| Rat | 0 | 14.8 ± 0.9 |
| 10 | 12.9 ± 0.8 | |
| 40 | 10.9 ± 0.7 | |
| 80 | 9.1 ± 0.5 |
Data adapted from Forbey et al. (2011). Values are presented as mean ± standard error.
Contribution of Metabolic Processes and Efflux Transporters to Differential Tolerance
Metabolic processes play a significant role in the detoxification of papyriferic acid. Studies involving oral administration to rats show that the compound is poorly absorbed systemically. nih.gov Instead, papyriferic acid and several of its metabolites are found in the feces. nih.gov The identified metabolic transformations include various combinations of hydrolysis of its acetyl and malonyl ester groups and hydroxylation of the terpene structure itself. nih.gov This metabolic breakdown is critical, as the resulting products, such as betulafolienetriol oxide, are inactive against SDH. researchgate.net Therefore, species with more efficient enzymatic pathways for metabolizing papyriferic acid would exhibit greater tolerance. usda.govnih.gov
In conjunction with metabolism, efflux transporters are proposed to be a crucial defense. researchgate.netnih.govscispace.com These membrane proteins, often located in the cells of the gastrointestinal tract, actively pump xenobiotics and toxins out of the cell, preventing their absorption into the bloodstream. nih.govfrontiersin.org It is hypothesized that snowshoe hares rely on such efflux transporters and metabolizing enzymes to mitigate the dose-dependent toxic effects of dietary papyriferic acid. researchgate.netusda.govscispace.com This suggests that variation in tolerance to papyriferic acid among different species or populations could be linked more to the efficiency of these physiological barriers that reduce systemic concentrations rather than just differences in the sensitivity of the target enzyme, SDH. usda.gov
Structure Activity Relationship Sar Studies of Papyriferic Acid
Elucidation of Key Structural Elements for Papyriferic Acid's Biological Activity
Identification of Pharmacophoric Features Responsible for Enzyme Inhibition
Papyriferic acid has been identified as a potent inhibitor of Succinate (B1194679) Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain researchgate.net. Kinetic analyses have revealed that PA exerts its inhibitory effect through an uncompetitive mechanism . This means it binds to the enzyme-substrate complex, rather than the free enzyme, thereby reducing the enzyme's catalytic efficiency researchgate.net. This mode of inhibition is distinct from that of malonate, a known competitive inhibitor of SDH.
Beyond SDH inhibition, papyriferic acid derivatives have also been investigated for their capacity to reverse multidrug resistance (MDR) in cancer cells, likely by influencing the function of efflux pumps like P-glycoprotein (P-gp) bris.ac.uk. In this context, SAR studies have begun to illuminate specific structural requirements for this activity. For instance, the methyl ester derivative, methyl papyriferate, demonstrated significantly enhanced MDR reversal potency compared to the parent papyriferic acid, which showed little to no such activity bris.ac.uk. This highlights the impact of esterification on bioactivity.
Rational Design Principles for Enhanced or Modified Bioactivity
The insights gained from SAR studies provide a foundation for the rational design of papyriferic acid analogues with improved or altered biological activities.
For Succinate Dehydrogenase (SDH) Inhibition : The primary principle for designing enhanced SDH inhibitors based on papyriferic acid is to maintain the structural integrity of the parent molecule, as the intact form is active. Future design efforts could focus on:
Modulating Ester Groups: Exploring variations in the ester functionalities (e.g., acetyl, malonyl) or introducing different ester groups could potentially fine-tune binding affinity and specificity towards SDH.
Exploring the Ubiquinone Binding Site: Given that PA likely interacts at the ubiquinone site, modifications aimed at mimicking or interacting with this region of Complex II could be beneficial.
For Multidrug Resistance (MDR) Reversal Activity : The SAR studies on papyriferic acid derivatives for MDR reversal offer more specific design strategies:
Esterification: Esterification of the carboxylic acid moieties, particularly to form methyl esters (e.g., methyl papyriferate), has proven to be a successful strategy for enhancing MDR reversal potency bris.ac.uk. This suggests that ester derivatives are promising leads for developing agents that can overcome drug resistance.
Importance of the C-12 Acetoxy Group: The presence of the acetoxy group at the C-12 position of papyriferic acid is critical for its MDR-reversing activity. Derivatives lacking this group showed diminished potency bris.ac.uk. Therefore, retaining or carefully modifying this feature is essential in the design of new analogues.
Optimizing Lipophilicity: Increasing the lipophilicity of papyriferic acid derivatives, for example, by extending the alkyl chain length in ester or amide analogues, has been correlated with improved MDR-reversing activity bris.ac.uk. This indicates that tailoring the lipophilic character of the molecule can enhance its interaction with cellular targets involved in MDR.
A significant study involved the synthesis and evaluation of forty-one papyriferic acid analogues to explore these SAR principles for MDR reversal bris.ac.uk. These findings underscore the potential of chemically modifying the papyriferic acid scaffold to develop more effective agents for combating drug resistance in cancer therapy.
Ecological Roles and Interactions of Papyriferic Acid
Papyriferic Acid as a Plant Defense Mechanism
Plants have evolved a vast arsenal of chemical defenses to protect themselves from being eaten by herbivores. Papyriferic acid stands out as a potent defensive compound in Betula species, actively discouraging feeding by various animals.
Papyriferic acid is a well-documented feeding deterrent, particularly against mammalian herbivores. Research has extensively focused on its effects on the snowshoe hare (Lepus americanus), a primary browser of birch in boreal North American forests. The compound is secreted by glands on the twigs of juvenile resin-producing birch trees, such as the Alaska paper birch (Betula neoalaskana).
The mechanism behind this deterrence is not merely distaste but is rooted in a specific physiological disruption. Papyriferic acid acts as a toxin to herbivores by inhibiting the function of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the citric acid cycle and electron transport chain within the mitochondria. By binding to the ubiquinone binding sites in complex II of the mitochondria, papyriferic acid disrupts cellular respiration and energy production. This inhibition of a vital metabolic enzyme is believed to be the mode of action responsible for the dose-dependent anti-feedant effects observed in snowshoe hares. The adverse physiological effects resulting from the ingestion of papyriferic acid discourage hares from consuming birch twigs that are rich in this compound.
The concentration of papyriferic acid in birch trees is not static; it varies significantly depending on the developmental stage of the plant (ontogeny) and its spatial location. This variation is a critical component of the plant's defensive strategy.
Spatial and Ontogenetic Variation: The highest concentrations of papyriferic acid are found in the juvenile stages of birch trees. Specifically, the resin glands on the twigs of young saplings, which are within the browsing height of mammals like snowshoe hares, are particularly rich in this defensive compound. This strategic allocation of chemical defenses protects the most vulnerable parts of the plant during its most vulnerable life stage. As the tree matures and grows taller, placing its more vulnerable branches out of reach of many ground-dwelling herbivores, the concentration of these defenses may change. After browsing, juvenile shoots that regrow often exhibit even higher levels of secondary metabolites like papyriferic acid, further deterring subsequent feeding attempts.
Phenological Variation: While detailed seasonal variation of papyriferic acid specifically is a complex area of study, the production of defensive compounds in woody plants is often highest during periods of greatest herbivore pressure, such as the winter. During winter, the diet of herbivores like the snowshoe hare is restricted almost entirely to the twigs of woody plants, making a potent chemical defense like papyriferic acid particularly effective. Furthermore, environmental factors such as elevated atmospheric CO2 have been shown to increase the concentration of papyriferic acid in birch, suggesting that changing climatic conditions can influence the expression of these chemical defenses.
| Factor | Observation | Ecological Implication |
|---|---|---|
| Plant Ontogeny | Concentrations are highest in the juvenile growth phase. | Protects the most vulnerable life stage from browsing mammals. |
| Plant Part | Secreted by resin glands on the surface of young twigs. | Targets defense to the specific tissues consumed by browsers like hares. |
| Environmental Conditions | Elevated CO2 levels can increase concentrations. | Climate change may alter the chemical defense landscape of boreal forests. |
| Induced Defense | Regrowth following browsing can have higher concentrations. | Discourages repeated herbivory on the same individual plant. |
Impact on Herbivore Foraging Ecology and Adaptation
The presence of papyriferic acid in birch has profound effects on the feeding behavior and evolutionary trajectory of the herbivores that rely on these trees for food.
Mammalian herbivores, particularly the snowshoe hare, exhibit clear behavioral responses to the presence of papyriferic acid in their diet. The primary response is feeding avoidance. Hares will preferentially browse on birch trees or parts of trees that have lower concentrations of this compound. This selective foraging directly influences their diet choice and habitat use.
When faced with a food source containing papyriferic acid, hares may limit their intake to avoid the toxic effects associated with the inhibition of succinate dehydrogenase. This limitation on food intake means that even if a food source is abundant, its effective availability to the herbivore is reduced due to its chemical toxicity. This can have significant consequences for the herbivore's energy balance, survival, and reproductive success, especially during the harsh winter months when food options are scarce.
The interaction between birch trees and snowshoe hares provides evidence for a "co-evolutionary mosaic." This concept suggests that the evolutionary pressures exerted by each species on the other vary across different geographical locations.
There is evidence that over large and diverse geographical areas in North America and Northern Europe, a reciprocal evolutionary dynamic has occurred. In regions with high hare populations, there may be stronger selective pressure on birch populations to produce higher concentrations of papyriferic acid. Conversely, in these same areas, there is selective pressure on hare populations to develop a greater tolerance to dietary papyriferic acid. Hares may evolve more efficient detoxification mechanisms, such as efflux transporters and metabolizing enzymes, that lower their systemic exposure to the ingested toxin. This geographic variation in both the plant's chemical defense and the herbivore's tolerance levels is a hallmark of co-evolution, where each species adapts in response to the other, leading to a complex and geographically structured relationship.
Broader Ecological Implications and Allelopathic Considerations
The influence of papyriferic acid extends beyond the direct interaction between a birch tree and a browsing hare. Its presence can have wider effects on the ecosystem, although some of these are less studied.
One potential broader role for chemical compounds like papyriferic acid is allelopathy—the process by which a plant releases chemicals that affect the germination, growth, or survival of neighboring plants. Allelopathic chemicals can be released into the environment through root exudation, leaching from leaves, or the decomposition of litter. These compounds, including various phenolics, flavonoids, and terpenoids, can alter soil chemistry and microbial communities, thereby influencing plant community structure and succession.
While the allelopathic potential of many plant secondary metabolites is well-known, specific research into the allelopathic effects of papyriferic acid from Betula species is not extensively documented in the available literature. However, given that it is a potent biological inhibitor secreted into the environment via resin on twigs, it is plausible that it could have effects on soil microbes or the germination of other plant species in the immediate vicinity of the birch, warranting further investigation. By deterring herbivores, papyriferic acid also influences vegetation structure, potentially allowing less-defended plant species to thrive in areas where browsing pressure on birch is high.
Interactions with Other Plant Secondary Metabolites in Ecosystems
Plants rarely rely on a single chemical for defense, instead employing a cocktail of secondary metabolites that can interact to produce enhanced effects. Birch trees, including the Alaska paper birch (Betula neoalaskana), produce papyriferic acid as part of a complex mixture of defensive compounds secreted from resin glands on twigs. nih.govresearchgate.net The effectiveness of a plant's chemical defense is often not merely the sum of its individual components but can be amplified through synergistic interactions or modulated by antagonistic effects.
While direct synergistic or antagonistic interactions involving papyriferic acid have not been extensively detailed in experimental studies, its co-occurrence with a suite of other bioactive compounds suggests the potential for such relationships. The chemical profile of birch bark and twigs includes a variety of terpenoids and phenolic compounds. nih.gov For instance, other dammarane triterpenoids are often found alongside papyriferic acid. The presence of multiple, structurally related compounds may serve to target different physiological processes in an herbivore or to prevent herbivores from easily developing resistance to a single defensive chemical.
Pharmacodynamic synergism can occur when different compounds target multiple pathways to achieve a greater combined effect, while pharmacokinetic synergy can happen if one compound increases the solubility, absorption, or bioavailability of another. nih.govmdpi.com It is plausible that the various terpenoids and phenolics in birch resin could function in this manner, creating a more robust defense than papyriferic acid could alone. However, without specific research, this remains a logical inference based on the general principles of plant chemical ecology.
The table below details some of the secondary metabolites that co-occur with papyriferic acid in Betula species, forming the basis of the plant's chemical defense system.
| Compound Class | Specific Compound | Species Found In | Potential Role |
| Triterpenoid (B12794562) | Betulin | Betula papyrifera | Antimicrobial, Anti-inflammatory |
| Triterpenoid | Betulinic Acid | Betula papyrifera | Antimicrobial, Anticancer properties |
| Phenolic | Platyphylloside | Betula spp. | Anticancer properties |
| Phenolic | Catechol | Betula papyrifera | Antimicrobial |
This table is generated based on data from scientific sources. nih.govnih.gov
Potential Allelopathic Effects in Plant Communities
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.gov These biochemicals, known as allelochemicals, can have either positive (stimulatory) or negative (inhibitory) effects. Plant secondary metabolites, including terpenoids, phenolics, and alkaloids, are frequently implicated as the active agents in allelopathic interactions. nih.gov
As a triterpenoid, papyriferic acid has the potential to function as an allelochemical. Terpenoids are a large and diverse class of organic compounds produced by a variety of plants and are known for their significant biological activities, including phytotoxicity. nih.gov Allelochemicals can be released into the environment through various mechanisms, including root exudation, leaching from leaves and stems, and decomposition of plant litter. Once in the soil, they must accumulate to a phytotoxic level to exert an effect on neighboring plants. nih.govresearchgate.net
The potential allelopathic effects of papyriferic acid could manifest in several ways within a plant community:
Inhibition of Seed Germination: Allelochemicals can interfere with the metabolic processes required for a seed to break dormancy and sprout.
Suppression of Seedling Growth: The growth of young, vulnerable seedlings can be stunted by interfering with cell division, nutrient uptake, or photosynthesis. nih.gov
Alteration of Soil Microbiome: The release of secondary metabolites can change the composition and activity of soil microorganisms, which can indirectly affect the growth of other plants.
While there is extensive research on the allelopathic properties of extracts from various plants, specific studies isolating and testing the allelopathic activity of papyriferic acid on other plant species are not prominent in the available literature. Research has often focused on aqueous extracts of entire plants or leaves, which contain a multitude of compounds. For example, studies on Broussonetia papyrifera (paper mulberry), a different species, have shown that its leaf extracts, rich in phenolics, inhibit the growth of crop plants. nih.gov This demonstrates the principle but does not provide direct evidence for papyriferic acid's role. Therefore, the role of papyriferic acid as an allelochemical is considered potential, based on its chemical class and the known functions of similar compounds in plant-plant interactions.
The following table summarizes the general allelopathic effects attributed to terpenoids, the class of compounds to which papyriferic acid belongs.
| Allelopathic Effect | Mechanism of Action |
| Reduced Germination | Interference with enzymatic activity necessary for sprouting. |
| Stunted Root Growth | Inhibition of cell division and elongation in root tips. |
| Impaired Nutrient Uptake | Disruption of membrane permeability in root cells. |
| Photosynthesis Inhibition | Reduction in chlorophyll content and interference with photosynthetic enzymes. |
Analytical Methodologies in Papyriferic Acid Research
Advanced Extraction and Sample Preparation for Papyriferic Acid Analysis
Effective extraction and meticulous sample preparation are foundational steps in the analysis of papyriferic acid. These processes aim to isolate the target compound from complex biological matrices while minimizing degradation and removing interfering substances. Optimization of these initial steps is critical for achieving high recovery rates and ensuring the reliability of subsequent analytical procedures.
Optimization of Solvent Extraction Procedures
Solvent extraction is a primary method for isolating papyriferic acid from plant materials. The choice of solvent and the optimization of extraction parameters, such as temperature, time, and solvent-to-sample ratio, significantly influence the yield and purity of the extracted compound. Research indicates that solvent polarity plays a key role; polar solvents like ethanol (B145695) and methanol, often in aqueous mixtures, are frequently employed due to their ability to dissolve a range of organic compounds, including phenolic acids like papyriferic acid researchgate.netsimplesolvents.com. Studies on similar compounds have shown that increasing extraction temperature can enhance solubility and improve extraction efficiency, although this must be balanced against potential thermal degradation nih.govmdpi.com. Optimization often involves systematic variation of these parameters to achieve the best balance between yield, purity, and resource efficiency boku.ac.atresearchgate.net. For instance, aqueous ethanol mixtures have demonstrated superior extraction of phenolic compounds compared to pure organic solvents in some botanical matrices researchgate.net.
Solid-Phase Extraction (SPE) and Other Cleanup Techniques
Following initial solvent extraction, Solid-Phase Extraction (SPE) is a widely used technique for purifying papyriferic acid and removing co-extracted impurities. SPE relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase (sorbent) packed in a cartridge or disk scioninstruments.comlcms.cz. The selection of the appropriate SPE sorbent is paramount and depends on the chemical properties of papyriferic acid, such as its polarity and potential for ionic interactions glsciences.comthermofisher.com. Common sorbent chemistries include non-polar (e.g., C18, C8), polar (e.g., silica, diol), and ion-exchange phases scioninstruments.comthermofisher.com. For compounds with acidic or basic functional groups, ion-exchange or mixed-mode sorbents can offer enhanced selectivity chromatographyonline.comwindows.net. Method development involves optimizing conditioning, loading, washing, and elution steps, often by testing various solvent compositions and pH conditions to achieve selective retention and elution of the target analyte waters.comthermofisher.com. Other cleanup techniques may involve precipitation, liquid-liquid extraction, or preliminary chromatographic steps to further refine the sample matrix before instrumental analysis scioninstruments.comlcms.cz.
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating papyriferic acid from structurally similar compounds and for its precise quantification. These methods leverage differences in the physical and chemical properties of the analytes to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for both qualitative identification and quantitative determination of papyriferic acid. HPLC separates compounds based on their differential interactions with a stationary phase (typically packed in a column) and a liquid mobile phase. Reversed-phase HPLC, utilizing non-polar stationary phases (like C18) and polar mobile phases (often mixtures of water and organic solvents such as acetonitrile (B52724) or methanol, sometimes with acidic modifiers like formic acid or trifluoroacetic acid), is commonly employed for analyzing phenolic acids wikimedia.org. The optimization of mobile phase composition, flow rate, column temperature, and detector wavelength is critical for achieving good resolution, sensitivity, and accuracy in both qualitative (retention time) and quantitative (peak area) analyses waters.comthermofisher.com. HPLC coupled with UV-Vis detection is standard, but coupling with mass spectrometry (HPLC-MS) provides enhanced selectivity and sensitivity for compound identification and quantification, especially in complex matrices wikimedia.org.
Gas Chromatography (GC) for Detection of Papyriferic Acid and its Volatile Metabolites
Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. While papyriferic acid itself may not be sufficiently volatile for direct GC analysis, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be valuable for detecting volatile metabolites or derivatives of papyriferic acid if they are formed or present in the sample matrix. Derivatization techniques, which convert less volatile compounds into more volatile forms, can sometimes be applied to enable GC analysis. GC-MS offers high sensitivity and specificity, allowing for the identification of compounds based on their mass spectra and retention times. The application of GC in papyriferic acid research would likely focus on specific metabolic studies or the analysis of volatile compounds associated with its biological activity or degradation pathways.
Spectrometric Characterization and Bioactivity Assessment
Spectrometric techniques are indispensable for confirming the structure and purity of isolated papyriferic acid and for providing insights into its biological activities. These methods offer detailed molecular information.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed structural information by analyzing the magnetic properties of atomic nuclei. This technique is crucial for unequivocally identifying papyriferic acid and confirming its structure, including stereochemistry. Mass Spectrometry (MS), often coupled with chromatographic techniques (LC-MS, GC-MS), determines the molecular weight and provides fragmentation patterns that aid in structural elucidation and identification. High-resolution MS (HRMS) can provide exact mass measurements, allowing for the determination of elemental composition. Other spectroscopic methods like Infrared (IR) spectroscopy can identify functional groups present in the molecule.
The assessment of papyriferic acid's bioactivity often relies on analytical data derived from the previously described methods. For instance, purified samples characterized by NMR and MS are used in bioassays. Quantitative data from HPLC, indicating the concentration of papyriferic acid in extracts or biological samples, are essential for correlating observed biological effects with the presence and amount of the compound. Analytical methods thus underpin the entire process of bioactivity assessment, from sample preparation to the interpretation of experimental results.
Mass Spectrometry (MS) for Structural Confirmation and Trace Detection (LC-MS, GC-MS, UHPLC-Q-TOF)
Mass spectrometry (MS) is an indispensable tool in the analysis of papyriferic acid, providing crucial information for structural confirmation and enabling the detection of the compound even at trace levels within complex biological or plant extracts. MS techniques work by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).
Liquid Chromatography-Mass Spectrometry (LC-MS) is widely utilized for the analysis of papyriferic acid. This hyphenated technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly effective for analyzing polar and non-volatile compounds like papyriferic acid, which may be present in plant extracts or biological samples. The separation achieved by LC prior to MS detection reduces sample complexity, allowing for more precise identification and quantification. nih.govsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) , while a powerful technique for volatile and semi-volatile compounds, is generally less suitable for the direct analysis of intact papyriferic acid due to its large molecular weight and polarity, which would typically require derivatization to increase volatility. However, GC-MS can be employed for the analysis of specific degradation products or volatile derivatives of papyriferic acid if necessary.
Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) offers enhanced capabilities for papyriferic acid research. UHPLC provides superior chromatographic resolution and speed compared to traditional HPLC, while the Q-TOF mass analyzer delivers high-resolution mass measurements. This high accuracy in mass determination allows for the precise calculation of elemental composition, which is critical for confirming the identity and structure of papyriferic acid and its potential isomers or related compounds. nih.govscholaris.ca The ability to detect and accurately mass-measure fragments generated during ionization (e.g., via electrospray ionization, ESI) further aids in detailed structural elucidation. stanford.edu
Table 1: Characteristic Mass Spectrometry Data for Papyriferic Acid
| Detected Ion (m/z) | Description/Assignment | Source Reference |
| 604.39752 | Monoisotopic Mass | ebi.ac.uk |
| 501 | Fragment Ion | acs.org |
| 381 | Fragment Ion | acs.org |
| 249.187252 | Fragment Ion | acs.org |
| 189 | Fragment Ion | acs.org |
| 143 | Fragment Ion | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed three-dimensional structure of organic molecules, including papyriferic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of atoms, their connectivity, and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the types of protons present in the molecule, their relative numbers, and their neighboring protons through chemical shifts and coupling patterns. For papyriferic acid, ¹H NMR has been instrumental in identifying the characteristic signals of its triterpenoid (B12794562) backbone, including multiple methyl groups appearing as singlets in the upfield region (e.g., 0.86-1.2 ppm). Signals corresponding to the acetate (B1210297) group (around 2.02 ppm) and hydroxyl-bearing carbons (e.g., around 3.67 ppm, 4.72 ppm, 4.83 ppm) have also been identified, contributing to the confirmation of its structure. acs.orgresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. It allows for the identification of different types of carbon atoms, including quaternary carbons, methylene (B1212753) groups, methine carbons, and methyl groups. For papyriferic acid, ¹³C NMR has confirmed the presence of numerous carbons, including those bonded to oxygen and carbonyl groups, further solidifying its complex triterpenoid structure. acs.orgresearchgate.net
Two-Dimensional (2D) NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing definitive atom-to-atom connectivity. HSQC correlates protons directly bonded to carbons, while HMBC reveals longer-range correlations (typically two or three bonds) between protons and carbons. These techniques are essential for piecing together the complete structural framework of papyriferic acid, confirming the arrangement of rings, substituents, and functional groups. bris.ac.uk
Table 2: Key Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Papyriferic Acid
| Spectroscopic Data | Chemical Shift (ppm) | Multiplicity / Description | Source Reference |
| Methyl Groups | 0.86-1.2 | 3H singlets (multiple) | acs.org |
| Acetate Methyl Protons | 2.02 | 3H singlet | acs.org |
| Hydroxyl-Bearing Carbon Proton (ether linkage) | 3.67 | 1H triplet (J = 7.0 Hz) | acs.org |
| Hydroxyl-Bearing Carbon Proton (secondary alcohol) | 4.72 | 1H triplet (J = 2.2 Hz) | acs.org |
| Hydroxyl-Bearing Carbon Proton (acetate-linked alcohol) | 4.83 | 1H doublet of triplet | acs.org |
| Carboxylic Acid Carbonyl | 167.3, 169.1, 170.1 | Carbonyl carbon | acs.org |
Coupled Spectrometric Assays for Enzyme Activity and Inhibition Measurement
Papyriferic acid has been identified as an inhibitor of key metabolic enzymes, notably succinate (B1194679) dehydrogenase (SDH). Coupled spectrometric assays are employed to quantitatively measure enzyme activity and the extent of inhibition by compounds like papyriferic acid. These assays typically involve monitoring the consumption of a substrate or the production of a product over time using spectroscopic methods, such as UV-Vis absorption or fluorescence.
A significant application of these assays involves papyriferic acid's role as an antifeedant, potentially mediated through the inhibition of succinate dehydrogenase (SDH) in herbivores. researchgate.netnih.gov SDH is a crucial enzyme in the mitochondrial electron transport chain. Assays designed to measure SDH activity often involve monitoring the oxidation of succinate to fumarate, which can be coupled to the reduction of an electron acceptor, such as ubiquinone or an artificial dye. The rate of this reaction, often measured spectrophotometrically by the change in absorbance at a specific wavelength, reflects the enzyme's activity. researchgate.netresearchgate.net
When papyriferic acid is introduced into such an assay, its ability to inhibit SDH can be quantified. Kinetic analysis, often performed using Michaelis-Menten kinetics, can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki). Papyriferic acid has been shown to inhibit SDH via an uncompetitive mechanism, binding to the enzyme-substrate complex. researchgate.netnih.gov The potency of this inhibition is often expressed as a Ki value, which quantifies the affinity of the inhibitor for the enzyme.
Table 3: Enzyme Inhibition Data for Papyriferic Acid
| Enzyme Inhibited | Mechanism of Inhibition | Inhibition Constant (Ki) | Source Reference |
| Succinate Dehydrogenase (SDH) | Uncompetitive | 25-45 µM | researchgate.netnih.gov |
These coupled spectrometric assays, combined with biochemical and molecular modeling approaches, provide critical insights into the functional mechanisms of papyriferic acid, such as its role in plant defense against herbivores. researchgate.netnih.gov
Compound List:
Papyriferic acid
Betulafolientriol oxide I
Malonic acid
Reserpine
Succinate
Fumarate
Ubiquinone
Future Research Perspectives and Emerging Areas in Papyriferic Acid Studies
Synthetic Biology Approaches for Engineered Biosynthesis of Papyriferic Acid and Analogs
The production of Papyriferic acid is naturally confined to specific developmental stages of birch trees, limiting its availability for research and potential applications. Synthetic biology offers a transformative approach to overcome this limitation by engineering microbial hosts for sustainable and scalable production.
Future research will likely focus on the complete elucidation of the Papyriferic acid biosynthetic pathway. Based on its triterpenoid (B12794562) structure, the pathway is presumed to originate from the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm, leading to the synthesis of the universal C30 precursor, 2,3-oxidosqualene. The key steps involve the cyclization of this precursor by a specific oxidosqualene cyclase (OSC) to form the foundational carbon skeleton, followed by a series of precise modifications—such as oxidations and esterifications—catalyzed by cytochrome P450 monooxygenases (CYPs) and acyltransferases to yield the final molecule.
Once the requisite genes are identified from Betula species, they can be transferred into a microbial chassis, such as Saccharomyces cerevisiae (baker's yeast), which is a well-established host for producing other complex triterpenoids. Engineering efforts will involve several key strategies:
Pathway Reconstruction: Introducing the entire set of biosynthetic genes from birch into the yeast genome or on plasmids.
Precursor Supply Enhancement: Modifying the host's central metabolism to channel more carbon toward the synthesis of acetyl-CoA and 2,3-oxidosqualene, the key building blocks for triterpenoids.
Enzyme Optimization: Improving the expression and activity of the plant-derived enzymes in the microbial host through codon optimization and the use of strong, inducible promoters.
Furthermore, synthetic biology enables the creation of novel Papyriferic acid analogs. Through combinatorial biosynthesis, where enzymes from different pathways are mixed and matched, or by feeding the engineered microbes with synthetic precursor analogs, new derivatives can be generated. These analogs are invaluable for exploring structure-activity relationships and developing more potent or specific enzyme inhibitors.
| Expression Tools | Control the expression of heterologous genes. | High-copy plasmids, strong promoters (e.g., GAL1, TEF1), genome integration. |
Targeted Chemical Synthesis of Novel Papyriferic Acid Derivatives for Mechanistic Probes
While synthetic biology aims to produce the natural compound and its analogs biologically, targeted chemical synthesis provides a complementary and powerful route to generate specific derivatives designed as molecular probes. Semi-synthesis, starting with a readily available natural triterpenoid scaffold like betulin (abundant in birch bark), is a particularly viable strategy for creating a library of Papyriferic acid derivatives.
This approach allows for precise modifications at specific locations on the molecule, which is crucial for dissecting its mechanism of action. Papyriferic acid is known to inhibit succinate (B1194679) dehydrogenase (SDH) via an uncompetitive mechanism, suggesting it binds to the enzyme-substrate complex. nih.gov To probe this interaction in greater detail, future synthetic efforts could focus on:
Modifying the Malonyl Group: The malonyl ester is a key feature of Papyriferic acid. Systematically replacing it with other dicarboxylic acids or functional groups of varying size, charge, and geometry would clarify its role in binding and inhibition.
Altering the Triterpene Core: Introducing substituents, such as halogens or azido groups, onto the hydrocarbon skeleton would enable the creation of photoaffinity labels. These probes can be used to form a covalent bond with the enzyme upon UV irradiation, allowing for the precise identification of the binding site residues through subsequent proteomic analysis.
Attaching Reporter Tags: Synthesizing derivatives with fluorescent tags or biotin labels would facilitate visualization and pull-down experiments, helping to track the molecule's interaction with SDH within mitochondria and identify potential off-target interactions.
By systematically correlating the chemical structures of these synthesized derivatives with their inhibitory activity against SDH, a detailed structure-activity relationship (SAR) can be established. This knowledge is fundamental for understanding the molecular basis of its antifeedant properties and could guide the design of novel, highly specific SDH inhibitors.
Integrated Omics Technologies for Systems-Level Understanding of Papyriferic Acid Biosynthesis and Action
A comprehensive, systems-level understanding of Papyriferic acid requires the integration of multiple high-throughput "omics" technologies. This approach can rapidly accelerate the discovery of the complete biosynthetic pathway and uncover the complex regulatory networks governing its production and ecological function.
Genomics: Sequencing the genome of a Papyriferic acid-producing Betula species provides the complete set of genetic blueprints. This allows for the identification of all potential OSCs, CYPs, and other enzyme families that could be involved in the pathway through sequence homology searches.
Transcriptomics: By analyzing the complete set of expressed genes (the transcriptome) in different tissues (e.g., resin glands on juvenile twigs vs. mature leaves) and under various conditions (e.g., with and without simulated herbivory), researchers can identify genes whose expression patterns are highly correlated with Papyriferic acid production. These co-expressed genes are strong candidates for being part of the biosynthetic pathway.
Metabolomics: This technology provides a snapshot of all the small molecules, including Papyriferic acid and its potential precursors and degradation products, within a sample. By correlating metabolite profiles with transcriptomic data from the same samples, direct links between genes and metabolites can be established, providing strong evidence for gene function.
Proteomics: Analyzing the protein landscape can confirm that the candidate genes identified through transcriptomics are indeed translated into active enzymes in the relevant tissues.
The integration of these datasets is a powerful strategy for discovery. For example, identifying a genomic region where several candidate biosynthetic genes (like an OSC and multiple CYPs) are physically clustered, and then finding that these genes are highly expressed in resin glands where Papyriferic acid accumulates, provides a powerful, multi-layered line of evidence for a biosynthetic gene cluster. This integrated omics approach will not only finalize the elucidation of the Papyriferic acid pathway but also reveal how its production is regulated at the molecular level in response to developmental and environmental cues.
Table 2: Integrated Omics Workflow for Papyriferic Acid Research
| Omics Technology | Objective | Data Generated | Potential Findings |
|---|---|---|---|
| Genomics | Identify all potential biosynthetic genes. | Whole genome sequence of Betula sp. | Library of candidate OSCs, CYPs, Acyltransferases; potential biosynthetic gene clusters. |
| Transcriptomics (RNA-Seq) | Pinpoint genes actively expressed during biosynthesis. | Gene expression levels across different tissues and conditions. | Co-expression networks; genes specifically upregulated in resin glands or upon herbivory stress. |
| Metabolomics (LC-MS/NMR) | Quantify Papyriferic acid and related metabolites. | Profiles of specialized metabolites. | Correlation of Papyriferic acid levels with gene expression; identification of pathway intermediates. |
| Proteomics | Confirm enzyme presence and study post-translational modifications. | Protein abundance data. | Validation of gene expression data; identification of active enzymes in specific tissues. |
Advanced Ecological Modeling to Predict the Role of Papyriferic Acid in Changing Environments
The ecological role of Papyriferic acid as a chemical defense is intimately linked to environmental conditions, which influence both the plant's allocation of resources to defense and the metabolic pressures on herbivores. Advanced ecological modeling represents a critical tool for predicting how these interactions may shift in the face of global climate change.
Future research should leverage mechanistic models that integrate plant physiology, herbivore behavior, and environmental data to forecast the future of this chemical defense system. Key areas for modeling include:
Resource Allocation Trade-offs: Plants face a fundamental trade-off between growth and defense. Functional-structural plant models can simulate how environmental factors like elevated atmospheric CO2, temperature, and nutrient availability will affect a birch tree's decision to invest carbon in growth versus the production of energetically expensive triterpenoids like Papyriferic acid. For instance, some studies suggest elevated CO2 may decrease the production of terpenoid-based defenses. nih.gov
Herbivore Foraging Behavior: Models can be developed to predict how changes in the concentration of Papyriferic acid in birch twigs will alter the foraging patterns of herbivores like the snowshoe hare. This includes predicting when hares might switch to less-defended but nutritionally poorer food sources.
Climate Change Scenarios: Integrating data from climate models (e.g., predicted temperature and CO2 levels for northern latitudes) into these ecological models will allow for robust predictions. For example, will a warmer climate lead to lower Papyriferic acid concentrations, potentially increasing browsing pressure on juvenile birch and altering forest regeneration patterns? A study on Alaska paper birch has already shown a positive correlation between chemical defense and latitude, suggesting that environmental factors at higher latitudes select for stronger defenses. nih.govresearchgate.net Understanding how climate change will modify these selective pressures is crucial.
These predictive models, validated with data from controlled-environment experiments and long-term field observations, will be essential for understanding the future ecological dynamics of birch forests and the herbivores that depend on them.
Q & A
Q. How to evaluate papyriferic acid’s stability under varying storage conditions for long-term studies?
- Methodological Answer : Conduct accelerated stability testing (ICH guidelines) with HPLC-UV monitoring. Compare degradation products via HRMS and assign structures using fragmentation patterns. Model shelf-life using Arrhenius equations for temperature-dependent decay .
Methodological Best Practices
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .
- Hypothesis Formulation : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
- Reproducibility : Document all experimental parameters (e.g., equipment calibration, batch numbers of reagents) in supplementary materials .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
